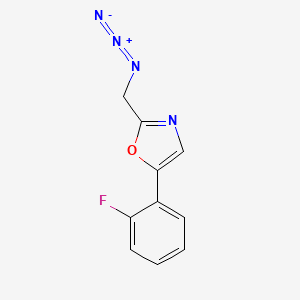
2-(Azidometil)-5-(2-fluorofenil)oxazol
Descripción general
Descripción
2-(Azidomethyl)-5-(2-fluorophenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with an azidomethyl group and a fluorophenyl group
Aplicaciones Científicas De Investigación
2-(Azidomethyl)-5-(2-fluorophenyl)oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in click chemistry reactions.
Biology: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-5-(2-fluorophenyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the azidomethyl and fluorophenyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources such as sodium azide .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Azidomethyl)-5-(2-fluorophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amines or other reduced products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azidomethyl group can yield nitro derivatives, while reduction can produce amines .
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)-5-(2-fluorophenyl)oxazole involves its interaction with molecular targets such as enzymes or receptors. The azidomethyl group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in complex biological systems. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
2-(Azidomethyl)oxazole: Lacks the fluorophenyl group, resulting in different reactivity and applications.
5-(2-Fluorophenyl)oxazole: Lacks the azidomethyl group, affecting its utility in bioorthogonal chemistry.
2-(Azidomethyl)-5-phenyl-oxazole: Similar structure but without the fluorine atom, which can influence its chemical and biological properties
Propiedades
IUPAC Name |
2-(azidomethyl)-5-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4O/c11-8-4-2-1-3-7(8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVSJCWXHACCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CN=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


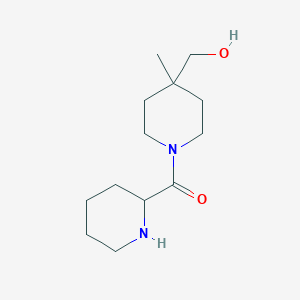
![4-(Methoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1480068.png)
![1-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1480070.png)
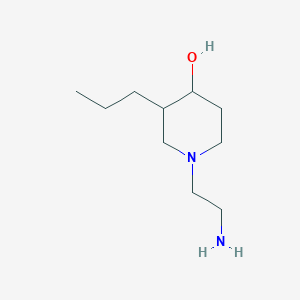
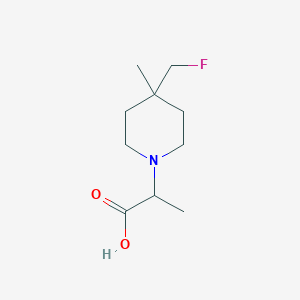
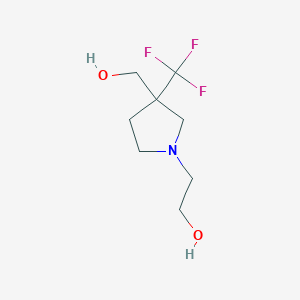
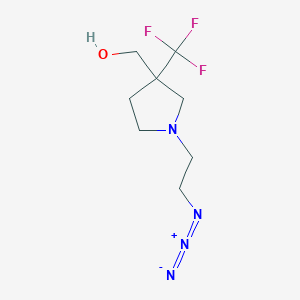
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1480079.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1480080.png)
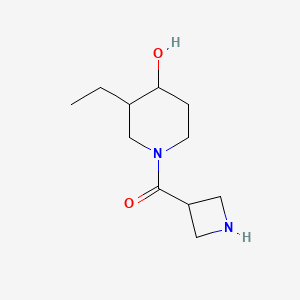
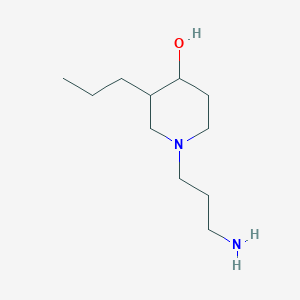
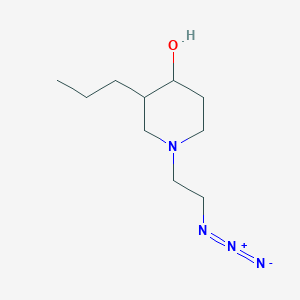
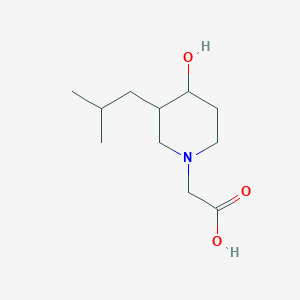
![3-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1480087.png)
